molecular formula C9H20INO2 B146289 Butyrylcholine iodide CAS No. 2494-56-6

Butyrylcholine iodide

Cat. No.: B146289
CAS No.: 2494-56-6
M. Wt: 301.17 g/mol
InChI Key: GALNBQVDMJRFGJ-UHFFFAOYSA-M
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Description

Butyrylcholine iodide is a synthetic choline-based ester that functions similarly to acetylcholine, a neurotransmitter. It is primarily used in scientific research to study cholinesterase activity, particularly in distinguishing between acetylcholinesterase and butyrylcholinesterase . The compound does not occur naturally in the body and is synthesized for experimental purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyrylcholine iodide can be synthesized through the esterification of butyric acid with choline, followed by iodination. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often recrystallized from solvents like isopropanol or diethyl ether to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Butyrylcholine iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions with the presence of cholinesterases.

    Substitution: Requires nucleophiles such as hydroxide ions or other halides in a suitable solvent.

Major Products:

Mechanism of Action

Butyrylcholine iodide exerts its effects by serving as a substrate for cholinesterases, particularly butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound, resulting in the formation of butyric acid and choline. This reaction is similar to the hydrolysis of acetylcholine by acetylcholinesterase . The molecular targets include the active sites of cholinesterases, where the ester bond is cleaved, leading to the release of the products .

Comparison with Similar Compounds

Uniqueness: Butyrylcholine iodide is unique in its specific interaction with butyrylcholinesterase, making it a valuable tool for distinguishing between different cholinesterases. Its synthetic nature allows for controlled experimental conditions, providing consistent and reliable results in research .

Properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNBQVDMJRFGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3922-86-9 (Parent)
Record name Butyrocholine iodide
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DSSTOX Substance ID

DTXSID60883856
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2494-56-6
Record name Butyrylcholine iodide
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Record name Butyrocholine iodide
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Record name Butyrylcholine iodide
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1)
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Record name 2-butyryloxyethyltrimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Butyrylcholine iodide acts as a substrate for cholinesterase enzymes, specifically butyrylcholinesterase (BuChE) and to a lesser extent, acetylcholinesterase (AChE). These enzymes catalyze the hydrolysis of choline esters, and this compound serves as a specific substrate for studying their activity. [, , ]

A: Research using various substrates, including this compound, acetylthiocholine iodide, and propionylcholine iodide, has shown that the structure of the acyl group attached to choline influences the substrate specificity of cholinesterase enzymes. [] Chemical modification studies on human serum pseudocholinesterase, which possesses both pseudocholinesterase and aryl acylamidase activities, revealed that this compound provided protection against inactivation caused by certain modifiers, suggesting that specific amino acid residues are essential for its binding and hydrolysis. []

A: this compound is frequently employed as a substrate to determine cholinesterase activity in various biological samples. [, ] This is particularly relevant in toxicological studies, as organophosphorus and carbamate pesticides are known to inhibit cholinesterase activity. By measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors, researchers can assess the level of enzyme inhibition. [] Additionally, this compound has been used in the development of affinity chromatography columns for the purification of AChE. []

A: A pH-stat method has been described for the determination of cholinesterase inhibitors using this compound as the substrate. [] This method monitors the pH change resulting from the hydrolysis of this compound by cholinesterase. The degree of inhibition caused by a compound is determined by comparing the rate of pH change in the presence and absence of the inhibitor.

A: While this compound is a valuable tool, it's essential to consider its limitations. For instance, studies on human serum pseudocholinesterase demonstrate that reversible inhibitors like ethopropazine and imipramine, unlike this compound, did not protect the enzyme from inactivation by certain modifiers. [] This highlights that while this compound provides insights into specific interactions, it might not reflect the complete spectrum of enzyme inhibition mechanisms.

A: Yes, alternative substrates like acetylthiocholine iodide and propionylcholine iodide are also used to investigate cholinesterase activity. [] The choice of substrate depends on the specific research question and the enzyme being studied.

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